

An In-depth Technical Guide to 4-Nitrobenzaldehyde (CAS 555-16-8)

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Compound of Interest		
Compound Name:	4-Nitrobenzaldehyde	
Cat. No.:	B150856	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzaldehyde (CAS 555-16-8) is a pivotal intermediate in organic synthesis, characterized by a benzaldehyde core substituted with a nitro group at the para-position.[1][2] This arrangement imparts unique reactivity, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][4] Its utility spans numerous fields, including the synthesis of dyes, agrochemicals, and specialty polymers.[5] Critically for the pharmaceutical industry, it serves as a foundational building block for a variety of bioactive molecules and active pharmaceutical ingredients (APIs), including calcium channel blockers and novel anticancer agents. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key chemical reactions, and applications in drug discovery, alongside essential safety and handling information.

Physicochemical and Spectroscopic Properties

4-Nitrobenzaldehyde is a pale yellow crystalline powder at room temperature. It is stable under recommended storage conditions, typically below +30°C in a dry, well-ventilated place. While sparingly soluble in water, it shows good solubility in organic solvents like ethanol, benzene, and glacial acetic acid.





Table 1: Physicochemical Properties of 4-

Nitrobenzaldehyde

Property	Value	Source(s)
CAS Number	555-16-8	
Molecular Formula	C7H5NO3	
Molecular Weight	151.12 g/mol	
Appearance	Yellow to brown crystalline powder	
Melting Point	103-106 °C	
Boiling Point	300 °C (573 K)	
Density	1.546 g/cm ³	
Water Solubility	2.34 g/L	_
Vapor Pressure	0.00118 mmHg at 25°C	-
Flash Point	155.2 °C	

Table 2: Spectroscopic Data Reference

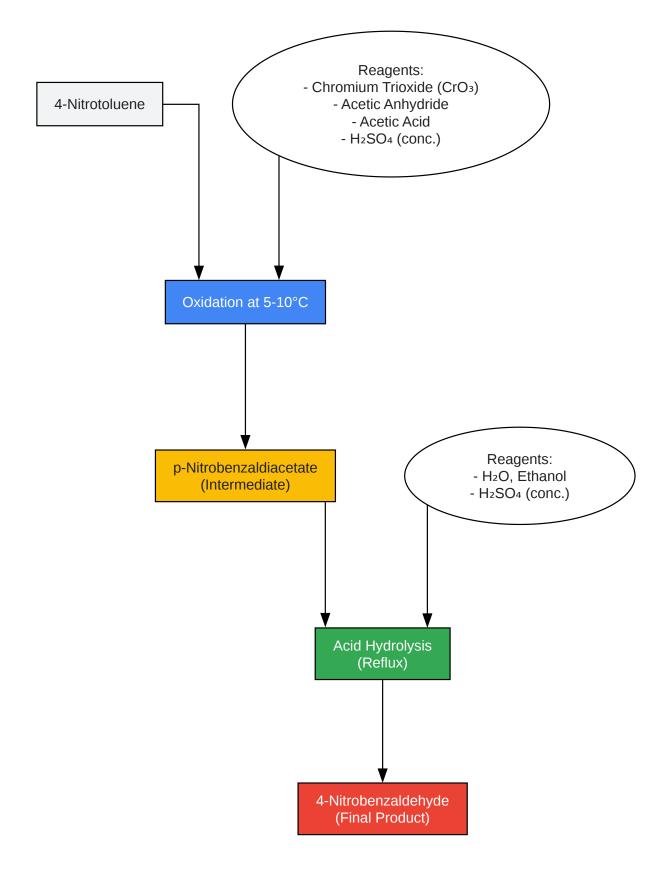
Spectrum Type	Key Features / Reference	
¹ H NMR	Spectra available from chemical databases. Key shifts appear for aldehydic (CHO) and aromatic (C_6H_4) protons.	
IR	Characteristic peaks for C=O (aldehyde), C-NO ₂ (nitro group), and aromatic C-H stretches are observable.	
UV-Vis	UV-Vis spectrum in methanol is available for reference.	
Mass Spec.	Mass spectrometry data (e.g., GC-MS) is available in spectral databases.	



Synthesis of 4-Nitrobenzaldehyde

The most common and well-documented laboratory synthesis of **4-nitrobenzaldehyde** involves the oxidation of 4-nitrotoluene. This is typically achieved using a strong oxidizing agent like chromium trioxide in a mixture of acetic acid and acetic anhydride. The reaction proceeds via a diacetate intermediate, which is subsequently hydrolyzed to yield the final aldehyde product.





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Fig. 1: Workflow for the synthesis of **4-Nitrobenzaldehyde**.



Experimental Protocol: Oxidation of 4-Nitrotoluene

This protocol is adapted from the procedure published in Organic Syntheses.

Part A: Synthesis of p-Nitrobenzaldiacetate Intermediate

- In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, prepare an ice-salt bath.
- Add 570 mL of glacial acetic acid, 565 mL of acetic anhydride, and 50 g (0.36 mol) of pnitrotoluene to the flask.
- Slowly add 85 mL of concentrated sulfuric acid with stirring.
- Once the mixture has cooled to 5°C, add 100 g (1.0 mol) of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C.
- Continue stirring for 10 minutes after the final addition of chromium trioxide.
- Pour the reaction mixture into 5-6 L of ice water.
- Collect the solid product by suction filtration and wash with cold water until the washings are colorless.
- Suspend the product in 500 mL of cold 2% sodium carbonate solution, stir thoroughly, and collect the solid again on a filter.
- Wash the solid with cold water, followed by a final wash with 20 mL of cold ethanol. The dried product is crude p-nitrobenzaldiacetate.

Part B: Hydrolysis to p-Nitrobenzaldehyde

- Prepare a mixture of 45 g (0.18 mol) of the crude p-nitrobenzaldiacetate, 100 mL of water, 100 mL of ethanol, and 10 mL of concentrated sulfuric acid.
- Reflux the mixture for 30 minutes.
- Filter the hot solution and chill the filtrate in an ice bath to induce crystallization.



• Collect the crystals by suction filtration, wash with cold water, and dry. A typical yield is 89-94%.

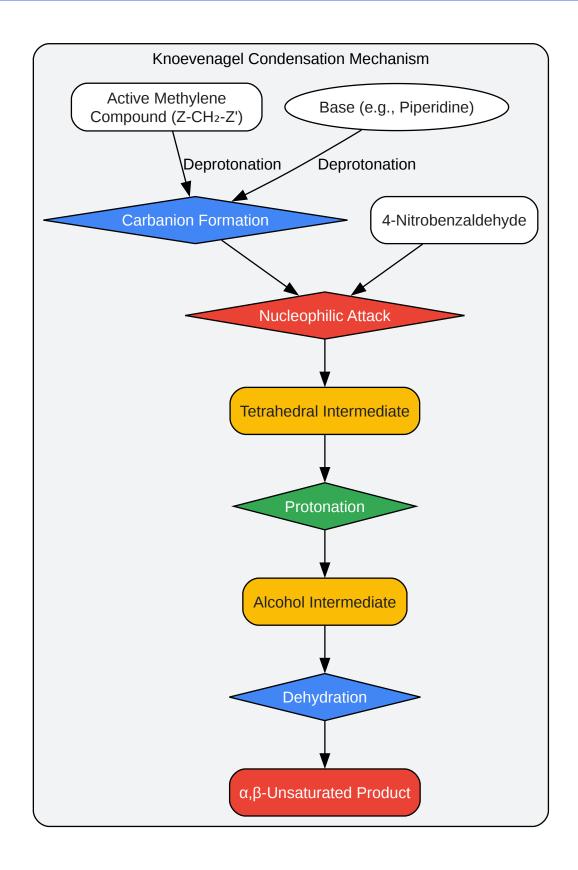
Key Chemical Reactions

The electrophilic nature of the aldehyde's carbonyl carbon, enhanced by the electron-withdrawing nitro group, makes **4-nitrobenzaldehyde** a versatile reactant in many classical organic reactions.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form a C=C bond. The products are often α,β -unsaturated compounds, which are valuable precursors in medicinal chemistry.





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Fig. 2: General mechanism of the Knoevenagel condensation.



3.1.1 Experimental Protocol: Knoevenagel Condensation with Malononitrile

- Dissolve **4-nitrobenzaldehyde** (1 equivalent) in ethanol in a round-bottom flask.
- Add malononitrile (1.1 equivalents) to the solution.
- Add a catalytic amount of a weak base, such as piperidine (2-3 drops).
- Reflux the reaction mixture, monitoring progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
- After completion, cool the mixture to room temperature to allow the product to crystallize.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly valuable as it forms the C=C double bond at a specific, unambiguous location.

- 3.2.1 Experimental Protocol: Wittig Reaction with Ethyl Bromoacetate
- In a round-bottom flask, combine 4-nitrobenzaldehyde (1 equivalent) and triphenylphosphine (1.5 equivalents).
- Add a suitable solvent (e.g., dichloromethane) and a stir bar.
- Add ethyl bromoacetate (2 equivalents) to the mixture via syringe.
- Add an aqueous solution of a weak base, such as sodium bicarbonate, to generate the ylide in situ.
- Attach a reflux condenser and heat the mixture with stirring for 30-40 minutes.
- After cooling, transfer the mixture to a separatory funnel for workup.
- Extract the aqueous layer with ethyl acetate or dichloromethane.



• Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude product (an ethyl cinnamate derivative) and the triphenylphosphine oxide byproduct.

Perkin Reaction

The Perkin reaction produces α,β -unsaturated aromatic acids (cinnamic acid derivatives) from the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst. The reaction typically requires high temperatures. Due to its electron-withdrawing nitro group, **4-nitrobenzaldehyde** is highly reactive in this condensation.

3.3.1 Experimental Protocol: General Perkin Reaction

- Heat a mixture of 4-nitrobenzaldehyde (1 equivalent), acetic anhydride (excess, e.g., 2-3 equivalents), and anhydrous sodium acetate (1 equivalent) to approximately 180°C for several hours.
- After the reaction period, pour the hot mixture into water to hydrolyze the excess anhydride.
- The α,β -unsaturated acid product will often precipitate. If necessary, boil the mixture to complete the hydrolysis and then cool to crystallize.
- The crude product can be purified by recrystallization, often from an ethanol/water mixture.

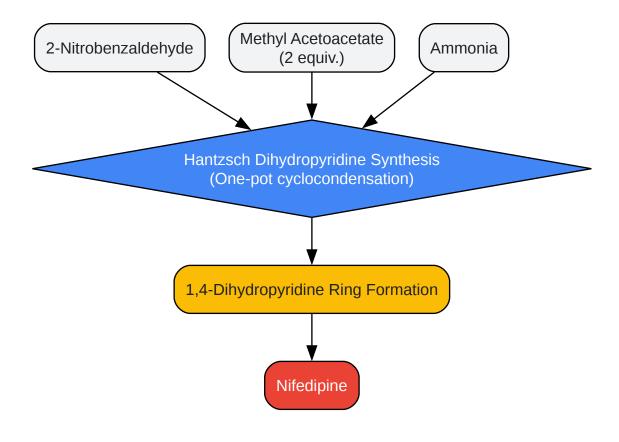
Applications in Drug Development and Research

4-Nitrobenzaldehyde is a crucial starting material for numerous pharmacologically active compounds. Its derivatives are investigated for a wide range of therapeutic applications.

Synthesis of Nifedipine (A Calcium Channel Blocker)

The ortho-isomer, 2-nitrobenzaldehyde, is a direct precursor in the classical Hantzsch synthesis of Nifedipine, a widely used dihydropyridine calcium channel blocker for treating hypertension and angina. The synthesis demonstrates the utility of nitrobenzaldehydes in constructing complex heterocyclic drugs.





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Fig. 3: Hantzsch synthesis of Nifedipine.

Nifedipine functions by blocking the influx of calcium (Ca²⁺) ions into vascular smooth muscle cells and cardiac muscle cells. This inhibition leads to vasodilation and a reduction in blood pressure.



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Fig. 4: Mechanism of action for Nifedipine.

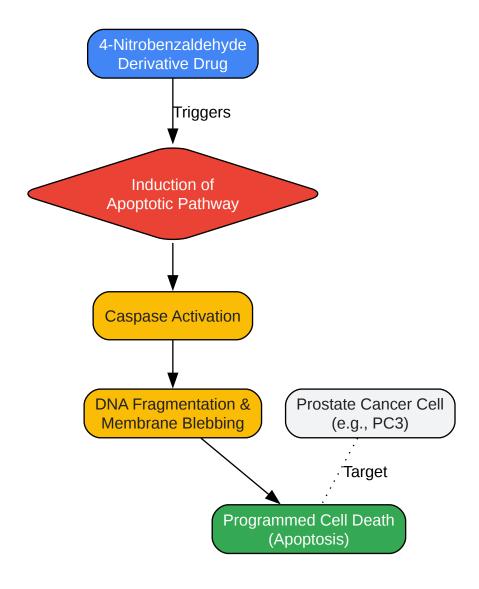
Precursor to Chloramphenicol



4-Nitrobenzaldehyde is a key intermediate in some synthetic routes to the broad-spectrum antibiotic Chloramphenicol. The synthesis involves building the side chain onto the aldehyde, followed by reduction of the nitro group and subsequent acylation.

Development of Novel Anticancer Agents

Recent research highlights the synthesis of novel derivatives from **4-nitrobenzaldehyde** for use as anticancer agents. Studies have shown that certain derivatives, when conjugated with carbon quantum dots for targeted delivery, exhibit significant cytotoxic effects on prostate cancer cells (PC3). The mechanism of cell death was identified as apoptosis, demonstrating a promising therapeutic pathway.



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Fig. 5: Anticancer mechanism via apoptosis induction.

Safety and Toxicology

4-Nitrobenzaldehyde is classified as a hazardous substance. It causes serious eye irritation and may cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 3: GHS Hazard Information and Toxicity Data

Parameter	Value	Source(s)
GHS Pictogram	GHS07 (Exclamation mark)	
Signal Word	Warning	_
	H317: May cause an allergic	_
	skin reaction.H319: Causes	
Hazard Statements	serious eye irritation.H412:	
	Harmful to aquatic life with	
	long lasting effects.	_
	P261: Avoid breathing	
	dust.P280: Wear protective	
	gloves/eye	
	protection.P302+P352: IF ON	
	SKIN: Wash with plenty of	
Dun and the same Chataman and	soap and	
Precautionary Statements	water.P305+P351+P338: IF IN	
	EYES: Rinse cautiously with	
	water for several minutes.	
	Remove contact lenses, if	
	present and easy to do.	
	Continue rinsing.	
LD50 Oral (Rat)	4700 mg/kg	_
LD₅₀ Dermal (Rat)	16000 mg/kg	_



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